molecular formula C11H11N3O5 B3837201 1-(3,5-dinitrobenzoyl)pyrrolidine

1-(3,5-dinitrobenzoyl)pyrrolidine

Cat. No.: B3837201
M. Wt: 265.22 g/mol
InChI Key: KWCQSDOXGBBUPE-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,5-dinitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dinitrobenzoyl)pyrrolidine typically involves the reaction of pyrrolidine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrrolidine+3,5-Dinitrobenzoyl chlorideThis compound+HCl\text{Pyrrolidine} + \text{3,5-Dinitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+3,5-Dinitrobenzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dinitrobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzoyl ring can be displaced by nucleophiles, leading to the formation of substituted derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzoyl derivatives.

    Reduction: 1-(3,5-Diaminobenzoyl)pyrrolidine.

    Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dinitrobenzoyl)pyrrolidine involves its interaction with molecular targets through its nitro and benzoyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, potentially altering their function. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3,5-Dinitrobenzoyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(3,5-Dinitrobenzoyl)morpholine: Contains a morpholine ring, offering different steric and electronic properties.

Uniqueness: 1-(3,5-Dinitrobenzoyl)pyrrolidine is unique due to the combination of its pyrrolidine ring and the 3,5-dinitrobenzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dinitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c15-11(12-3-1-2-4-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCQSDOXGBBUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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